molecular formula C8H6N2OS B11727148 2-Cyano-3-(thiophen-2-yl)prop-2-enamide

2-Cyano-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B11727148
M. Wt: 178.21 g/mol
InChI Key: BTCIBXVDLXOYIT-UHFFFAOYSA-N
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Description

2-Cyano-3-(thiophen-2-yl)prop-2-enamide is an organic compound with the molecular formula C8H6N2OS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a cyano group and an enamide functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(thiophen-2-yl)prop-2-enamide typically involves the reaction of thiophene derivatives with cyanoacetylene or similar reagents. One common method includes the Knoevenagel condensation reaction, where thiophene-2-carbaldehyde reacts with cyanoacetamide in the presence of a base such as piperidine . The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene-2-ylprop-2-enamide.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-3-(thiophen-2-yl)prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-3-(thiophen-2-yl)prop-2-enamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-3-(thiophen-2-yl)prop-2-enamide is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new chemical entities with potential therapeutic applications .

Properties

IUPAC Name

2-cyano-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCIBXVDLXOYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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